molecular formula C35H34N2O7 B2717458 Fmoc-Spr(oNB)-OH CAS No. 1032400-98-8

Fmoc-Spr(oNB)-OH

Cat. No.: B2717458
CAS No.: 1032400-98-8
M. Wt: 594.664
InChI Key: RXVSJPRQBJUOHZ-UHFFFAOYSA-N
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Description

Alpha-(9H-Fluorene-9-ylmethoxycarbonylamino)-beta,beta,4,6-tetramethyl-2-(2-nitrobenzyloxy)hydrocinnamic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene moiety, a nitrobenzyloxy group, and multiple methyl substitutions, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

The synthesis of Fmoc-Spr(oNB)-OH involves multiple steps, including the protection of functional groups, selective reactions, and purification processes. The synthetic route typically starts with the preparation of the fluorene derivative, followed by the introduction of the nitrobenzyloxy group and the formation of the hydrocinnamic acid backbone. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may scale up these processes using continuous flow reactors and automated systems to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Alpha-(9H-Fluorene-9-ylmethoxycarbonylamino)-beta,beta,4,6-tetramethyl-2-(2-nitrobenzyloxy)hydrocinnamic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert nitro groups to amines, typically using hydrogenation or metal hydrides.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, often using nucleophiles or electrophiles under controlled conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used but may include derivatives with modified functional groups or enhanced properties .

Scientific Research Applications

Alpha-(9H-Fluorene-9-ylmethoxycarbonylamino)-beta,beta,4,6-tetramethyl-2-(2-nitrobenzyloxy)hydrocinnamic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Fmoc-Spr(oNB)-OH involves its interaction with specific molecular targets and pathways. The compound’s fluorene moiety can intercalate with DNA, affecting gene expression and cellular functions. The nitrobenzyloxy group may undergo redox reactions, generating reactive intermediates that can modulate signaling pathways and enzyme activities. These interactions contribute to the compound’s biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Alpha-(9H-Fluorene-9-ylmethoxycarbonylamino)-beta,beta,4,6-tetramethyl-2-(2-nitrobenzyloxy)hydrocinnamic acid can be compared with similar compounds, such as:

    Fluorene derivatives: Compounds with similar fluorene structures but different functional groups, affecting their chemical and biological properties.

    Nitrobenzyloxy compounds: Molecules with nitrobenzyloxy groups that exhibit similar redox behavior and reactivity.

    Hydrocinnamic acid derivatives: Compounds with hydrocinnamic acid backbones that vary in their substitution patterns and resulting properties.

Properties

IUPAC Name

3-[2,4-dimethyl-6-[(2-nitrophenyl)methoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N2O7/c1-21-17-22(2)31(30(18-21)43-19-23-11-5-10-16-29(23)37(41)42)35(3,4)32(33(38)39)36-34(40)44-20-28-26-14-8-6-12-24(26)25-13-7-9-15-27(25)28/h5-18,28,32H,19-20H2,1-4H3,(H,36,40)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVSJPRQBJUOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC2=CC=CC=C2[N+](=O)[O-])C(C)(C)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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